molecular formula C12H17NO2 B574315 (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester CAS No. 164453-67-2

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Cat. No.: B574315
CAS No.: 164453-67-2
M. Wt: 207.273
InChI Key: AUCRQTYOSJMLBE-NSHDSACASA-N
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Description

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRQTYOSJMLBE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936947
Record name Ethyl 2-methylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164453-67-2
Record name Ethyl 2-methylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate, a chiral non-proteinogenic amino acid ester. It serves as a critical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and expert insights into its synthesis, characterization, and application as a sophisticated building block in medicinal chemistry.

Introduction: The Significance of a Chiral Intermediate

Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is a derivative of L-phenylalanine, featuring a methyl group on the ortho position of the phenyl ring. This seemingly minor structural modification introduces significant steric and electronic changes, making it a valuable and unique synthon for drug discovery. Its chirality and specific structural conformation are leveraged by medicinal chemists to achieve precise molecular recognition and to optimize the pharmacological profiles of new therapeutic agents. Understanding the properties, synthesis, and analysis of this compound is paramount for its effective utilization in the development of novel pharmaceuticals.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key characteristics of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate are summarized below.

PropertyValueSource
CAS Number 1795-96-6[1]
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
IUPAC Name ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate[2]
Synonyms Ethyl L-2-methylphenylalanateN/A
Physical Form Expected to be a liquid or low-melting solid[3]
Storage Conditions Store in a cool, dry place. For long-term storage, an inert atmosphere at freezer temperatures (under -20°C) is recommended.[3][4]

Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is the Fischer-Speier esterification of the parent amino acid, (S)-2-amino-3-(2-methylphenyl)propanoic acid. This acid-catalyzed reaction is a classic, reliable method for converting carboxylic acids and alcohols into esters.

Reaction Principle: The process involves protonating the carbonyl oxygen of the amino acid, which enhances its electrophilicity. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the desired ethyl ester. An excess of ethanol is typically used to drive the equilibrium towards the product side, maximizing the yield.

Detailed Step-by-Step Methodology
  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add (S)-2-amino-3-(2-methylphenyl)propanoic acid (100 g, 0.558 mol).

  • Solvent and Catalyst Addition: Add absolute ethanol (500 mL) to the flask. The amino acid will not fully dissolve initially. Begin stirring the suspension. Cautiously and slowly, add thionyl chloride (SOCl₂) (48.5 mL, 0.67 mol) dropwise to the stirred suspension at 0-5°C (ice bath).

    • Expert Insight: Thionyl chloride is chosen as the acid catalyst because it reacts with ethanol to form sulfur dioxide and hydrogen chloride (HCl) gas in situ. This anhydrous HCl is a highly effective catalyst for the esterification and avoids the introduction of water, which could reverse the reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting amino acid spot (which typically stays at the baseline) indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue is the hydrochloride salt of the product. Dissolve this residue in deionized water (200 mL) and cool in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is basic (pH ~8-9). This neutralizes the HCl salt and liberates the free amine.

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).[5]

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if high purity is required.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation start Charge Reactor: (S)-2-amino-3-(2-methylphenyl)propanoic acid + Ethanol catalyst Add Catalyst: Thionyl Chloride (SOCl₂) at 0-5°C start->catalyst reflux Heat to Reflux (78°C, 4-6h) catalyst->reflux ipc IPC Monitoring (TLC) reflux->ipc evap Solvent Evaporation (Rotary Evaporator) ipc->evap neutralize Neutralization: Dissolve in H₂O Add NaHCO₃ (aq) to pH 8-9 evap->neutralize extract Liquid-Liquid Extraction (Ethyl Acetate) neutralize->extract dry Dry Organic Phase (Na₂SO₄) extract->dry purify Purification: Column Chromatography (if required) dry->purify final_product Final Product: Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate purify->final_product

Caption: Fischer-Speier esterification workflow for synthesis.

Analytical and Quality Control

Ensuring the identity, purity, and chiral integrity of Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is critical for its use in regulated drug development environments. A multi-faceted analytical approach is required.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, the methyl group on the ring, and the chiral center proton.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and confirm identity.[7]

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (containing an additive like trifluoroacetic acid) is a common starting point. Purity is determined by area percentage.

  • Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.). A specialized chiral column (e.g., a polysaccharide-based column) is used to separate the (S) and (R) enantiomers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and C-O stretches.

Typical Analytical Specifications
ParameterMethodSpecification
Appearance VisualColorless to pale yellow liquid/solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Assay (Purity) HPLC/GC≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.
Water Content Karl Fischer Titration≤ 0.5%
Analytical Workflow Diagram

Analytical_Workflow cluster_id Identity Confirmation cluster_purity Purity & Purity Profile nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry nmr->ms ftir FTIR Spectroscopy ms->ftir report Certificate of Analysis (CoA) ftir->report hplc Purity by HPLC chiral_hplc Enantiomeric Purity by Chiral HPLC hplc->chiral_hplc kf Water Content (Karl Fischer) chiral_hplc->kf kf->report start Batch Sample start->nmr start->hplc

Caption: Quality control workflow for batch release.

Applications in Research and Drug Development

Non-proteinogenic amino acids like Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate are indispensable tools in modern medicinal chemistry. Their utility stems from their ability to act as constrained peptide mimics or as chiral scaffolds.

  • Chiral Building Block: The primary application is as a chiral intermediate in multi-step syntheses of complex drug molecules. The defined stereochemistry is crucial for the target molecule's efficacy and safety.

  • Peptidomimetics: Incorporating this moiety into a peptide backbone can induce specific secondary structures (e.g., turns or helices) and can enhance metabolic stability by protecting against enzymatic degradation.

  • Inhibitor Design: The 2-methylphenyl group can be used to probe specific hydrophobic pockets in enzyme active sites or protein-protein interfaces. Its steric bulk can be exploited to achieve selectivity for a particular biological target over related proteins. Substituted 2-aminothiophenes, which share structural motifs, have been investigated as antagonists of the human glucagon receptor and as antibacterial agents, highlighting the potential of such modified amino-acid-like structures.[8] For example, various quinoline-3-carboxylate derivatives, which can be synthesized from amino esters, have been developed as potent dual inhibitors of EGFR and HER-2 for anticancer applications.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Use in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]

    • Skin: Wash off with soap and plenty of water.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, especially to prevent slow oxidation or hydrolysis, storage in a freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4]

Conclusion

Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is more than a simple amino acid derivative; it is a specialized tool for the precise construction of complex, biologically active molecules. Its unique structural features offer medicinal chemists a reliable and versatile building block for exploring chemical space and designing next-generation therapeutics. A thorough understanding of its synthesis, rigorous analytical control, and proper handling are essential for unlocking its full potential in the demanding field of drug discovery.

References

  • Pharmaffiliates. (n.d.). (S)-Ethyl 2-amino-3-phenylpropanoate, CAS No : 1795-96-6. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Bakavoli, M., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetylaminophenyl)propionate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). ethyl 2-amino-3-hydroxypropanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-(2-ethylphenyl)propanoate. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Patsnap. (2025, July 22). Ethyl Propanoate: Role in Pharmaceutical Compound Delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. Retrieved from [Link]

Sources

Unnatural Amino Acid Derivatives for Peptide Synthesis: From Rational Design to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of unnatural amino acid (UAA) derivatives in peptide synthesis. We will move beyond simple protocols to explore the fundamental causality behind experimental choices, empowering researchers to innovate rather than merely replicate.

The Rationale: Why Venture Beyond the Canonical 20?

Peptides are exquisite biological scaffolds, but their therapeutic potential is often hindered by inherent limitations such as poor metabolic stability and limited structural diversity.[1][2] Natural peptides are rapidly degraded by proteases and often struggle to maintain a bioactive conformation. Unnatural amino acids (UAAs) are the cornerstone of modern peptidomimetic design, offering a powerful toolkit to overcome these challenges.[3][4][5] By strategically incorporating UAAs, we can engineer peptides with vastly improved pharmacological properties, including:

  • Enhanced Proteolytic Stability: Introducing D-amino acids, N-methylated backbones, or sterically bulky side chains can effectively block protease recognition sites.[6]

  • Conformational Control: UAAs can be used to induce or stabilize specific secondary structures like helices and turns, locking the peptide into its most active conformation.[6]

  • Increased Potency and Selectivity: Side chain modifications allow for the design of drug candidates with a perfect match to their biological target, improving binding affinity and selectivity.[3][7]

  • Novel Functionalities: UAAs can introduce bio-orthogonal handles for specific labeling, photo-crosslinkers to map protein interactions, or fluorescent probes for imaging applications.[8]

The strategic deployment of UAAs has been validated by the success of clinically approved drugs, demonstrating their critical role in transforming peptide leads into viable therapeutics.[1][2]

The UAA Toolkit: A Functional Classification

The vast diversity of available UAAs can be categorized by the specific properties they impart upon a peptide sequence. Understanding these categories allows for the rational design of peptides with desired characteristics.

UAA Category Primary Function / Property Conferred Common Examples Application in Drug Development
Conformationally Constrained Induce or stabilize secondary structures (β-turns, helices).α-methyl amino acids, Proline analogs, Stapled amino acidsEnhancing receptor binding affinity and metabolic stability.
Backbone Modified Increase resistance to proteolysis, modulate backbone polarity.N-methyl amino acids, Peptoids, β-amino acids, γ-amino acidsImproving oral bioavailability and in vivo half-life.[6][9]
D-Amino Acids Greatly increase resistance to enzymatic degradation.D-Alanine, D-Leucine, D-PhenylalanineDramatically extending the plasma stability of peptide therapeutics.
Bio-orthogonal Handles Introduce chemically unique groups for specific conjugation.Azido-lysine, Propargyl-glycine, Halogenated amino acidsSite-specific attachment of PEG, toxins (ADCs), or imaging agents.[8]
Photo-reactive Probes Form covalent bonds with interacting partners upon light activation.p-Azidophenylalanine (Azi)Identifying and mapping protein-protein interactions in living cells.[10]
Fluorescent/Spectroscopic Act as built-in probes for monitoring peptide localization or binding.Dansyl-alanine, Tryptophan analogsEnabling fluorescence polarization assays and cellular imaging studies.

Pathways to Incorporation: Chemical and Biological Synthesis

Two primary strategies exist for incorporating UAAs into a peptide sequence: direct chemical synthesis and in vivo ribosomal incorporation.

G cluster_0 UAA Incorporation Strategies cluster_1 Chemical Synthesis cluster_2 Ribosomal Incorporation UAA_Monomer UAA Monomer Synthesis (with Protecting Groups) SPPS Solid-Phase Peptide Synthesis (SPPS) UAA_Monomer->SPPS Sol_Phase Solution-Phase Synthesis UAA_Monomer->Sol_Phase Final_Peptide Final Peptide containing UAA SPPS->Final_Peptide High purity, moderate length, high UAA diversity Sol_Phase->Final_Peptide Industrial scale, short peptides GCE Genetic Code Expansion GCE->Final_Peptide Long proteins, site-specific, in vivo synthesis Orthogonal_Pair Orthogonal tRNA/ aaRS Pair Engineering Orthogonal_Pair->GCE UAA_Feed UAA (fed to cells) UAA_Feed->GCE

Caption: High-level overview of UAA incorporation pathways.

Chemical Synthesis: The Workhorse of Peptide Chemistry

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the most established and versatile method for creating UAA-containing peptides.[11] It facilitates the production of peptides that are difficult to express recombinantly and allows for virtually unlimited diversity in UAA incorporation.[11][12]

The Core Principle of SPPS: The C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion. The use of temporary (N-terminus) and permanent (side-chain) protecting groups is essential to prevent unwanted side reactions.[11] The most common strategy is the Fmoc/tBu approach, which uses a base-labile Fmoc group for N-terminal protection and acid-labile groups for the side chains.[11][13]

spss_cycle start Start: Resin-Bound Peptide (N-Fmoc) deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Step (Remove excess base, byproducts) deprotection->wash1 coupling 2. Coupling (Fmoc-UAA-OH + Activator) (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash Step (Remove excess reagents) coupling->wash2 end End: Resin-Bound Peptide (n+1) wash2->end repeat Repeat for next AA end->repeat repeat->deprotection

Caption: A single iterative cycle in Fmoc-based SPPS.

Causality in SPPS Protocol Design:

  • Choice of Resin: The resin linker's chemistry dictates the C-terminal modification (acid or amide) and the conditions required for final cleavage.

  • Coupling Reagents: The choice of activator (e.g., HBTU, HATU) is critical. Bulky or sterically hindered UAAs often require more potent activators and longer coupling times to prevent incomplete reactions, a primary source of deletion impurities.

  • Protecting Groups: While Fmoc/tBu is standard, some UAAs may have side chains incompatible with standard deprotection schemes, necessitating orthogonal protection strategies. A recent breakthrough describes a two-step gold catalysis method that produces UAAs with a novel N-protecting group immediately ready for peptide synthesis, removing several difficult steps from traditional approaches.[14][15]

Ribosomal Incorporation via Genetic Code Expansion

For incorporating single UAAs into large proteins within a cellular context, genetic code expansion is an unparalleled technique.[16] This method hijacks the cell's own translational machinery. The core components are an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which form an "orthogonal pair."[16][17] This pair is evolved to be non-cross-reactive with the host cell's endogenous synthetases and tRNAs.[16]

The strategy involves reassigning a codon, typically the amber stop codon (UAG), to encode the UAA.[18] The engineered tRNA has an anticodon (CUA) that recognizes the UAG codon, and the engineered aaRS specifically charges this tRNA with the desired UAA, which is supplied in the cell culture medium.

gce cluster_cell Cellular Environment aaRS Orthogonal aaRS Specifically recognizes UAA charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA ATP->AMP tRNA Orthogonal tRNA(CUA) Anticodon recognizes UAG tRNA->aaRS Charging UAA Unnatural Amino Acid UAA->aaRS ribosome Ribosome translating mRNA polypeptide Growing Polypeptide with incorporated UAA ribosome->polypeptide mRNA ...AAA-UAG-CCC... mRNA->ribosome charged_tRNA->ribosome Delivery to A-site

Caption: Mechanism of ribosomal UAA incorporation.

Key Experimental Considerations:

  • Orthogonality: The primary challenge is ensuring the engineered aaRS does not charge any native tRNAs and the engineered tRNA is not recognized by any native synthetases.[16]

  • Efficiency: The efficiency of UAA incorporation is often limited by competition with cellular release factors (e.g., eRF1 in mammals) that recognize the stop codon and terminate translation.[18]

  • Fidelity: The engineered aaRS must have high fidelity for the target UAA over any of the 20 canonical amino acids to prevent mis-incorporation. Optimizing the recognition between the orthogonal tRNA and synthetase is critical for improving incorporation efficiency.[10][19]

Parameter Solid-Phase Peptide Synthesis (SPPS) Ribosomal Incorporation (GCE)
Peptide/Protein Length Typically < 100 amino acidsFull-length proteins of any size
Scale & Yield Milligram to KilogramMicrogram to Milligram
UAA Diversity Virtually unlimited; multiple different UAAs possibleLimited by the availability of orthogonal pairs; multiple sites possible but challenging
Experimental Context In vitro chemical synthesisIn vivo or in vitro translation systems
Key Challenge Aggregation of difficult sequences; coupling efficiencyEfficiency and fidelity of the orthogonal pair; competition with release factors

Protocol: Manual SPPS of a Hexapeptide Containing a UAA

This protocol provides a self-validating system for the synthesis of a model peptide, demonstrating the core principles of UAA incorporation via Fmoc/tBu SPPS.

Objective: Synthesize the peptide Tyr-Gly-Gly-Xaa -Leu-Phe, where Xaa is a commercially available Fmoc-protected unnatural amino acid.

Materials:

  • Fmoc-Phe-Wang Resin (or equivalent pre-loaded resin)

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Xaa -OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection Solution: 20% (v/v) Piperidine in DMF

    • Coupling Activator: HBTU (or HATU)

    • Coupling Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Equipment: Reaction vessel with fritted bottom, nitrogen line for agitation, HPLC, Mass Spectrometer.

Step-by-Step Methodology:

  • Resin Swelling: Place the Fmoc-Phe-Wang resin in the reaction vessel. Swell in DMF for 30 minutes with gentle nitrogen bubbling.

  • Cycle 1: Leucine Coupling

    • Fmoc Deprotection: Drain the DMF. Add the deprotection solution and react for 3 minutes. Drain. Add fresh deprotection solution and react for 10 minutes. This two-step process ensures complete removal.

    • Washing: Drain the vessel and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

    • Coupling: In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin. React for 1-2 hours. Causality: Pre-activation converts the carboxylic acid to a more reactive species, ensuring efficient amide bond formation.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Cycles 2-5: Subsequent Amino Acid Couplings

    • Repeat the deprotection, washing, and coupling steps sequentially for Fmoc-Xaa -OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH. Note: For the bulky UAA, the coupling time may be extended to 4 hours or a small sample can be taken for a Kaiser test to confirm reaction completion.

  • Final Fmoc Deprotection: After the final coupling, perform one last deprotection step to remove the N-terminal Fmoc group from Tyrosine.

  • Cleavage and Global Deprotection:

    • Thoroughly wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail to the resin. React for 2-3 hours at room temperature. Causality: The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups (e.g., tBu from Tyr). TIS acts as a scavenger to trap reactive cations.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the peptide by adding it to a large volume of cold diethyl ether.

  • Purification and Characterization:

    • Centrifuge the ether suspension to pellet the peptide.

    • Lyophilize the crude peptide to obtain a white powder.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS and MS/MS analysis.[8][20]

Characterization: Ensuring Purity and Identity

The synthesis of a novel peptide is incomplete without rigorous analytical validation. For peptides containing UAAs, this step is particularly critical.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A reverse-phase HPLC run will separate the target peptide from deletion sequences, incompletely deprotected species, and other impurities.[21]

  • Mass Spectrometry (MS): Essential for confirming the molecular identity. High-resolution mass spectrometry provides a precise mass measurement of the parent ion, confirming that the UAA was successfully incorporated.[21]

  • Tandem Mass Spectrometry (MS/MS): Provides sequence confirmation. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (b- and y-ions) are analyzed. The mass shift in the fragmentation ladder at the position of the UAA provides definitive proof of its location. Many informatics platforms require the user to manually define the UAA for data analysis.[20]

Conclusion and Future Outlook

Unnatural amino acids have fundamentally transformed peptide science, providing the tools to convert fragile biological molecules into robust therapeutic candidates.[] The continued development of novel synthetic methodologies, such as more efficient and enantioselective chemical syntheses[4][15], will broaden the scope of accessible UAA structures. Concurrently, advances in synthetic biology are expanding the number of available orthogonal tRNA/aaRS pairs, making ribosomal incorporation more versatile.[16] As our ability to design, synthesize, and characterize these complex molecules grows, so too will their impact on medicine and materials science, paving the way for next-generation therapeutics with unprecedented precision and efficacy.[1][14]

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Vertex AI Search.
  • Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (n.d.). Merck Millipore.
  • Guo, J., Melançon, C. E., & Schultz, P. G. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. PNAS.
  • Kohnke, P. L., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Perdih, A., & Sollner Dolenc, M. (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. (n.d.).
  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). PLOS ONE.
  • Cooley, R. B., et al. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology.
  • Takimoto, J. K., et al. (2009).
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Johnson, D. B., et al. (2014). Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society.
  • Takimoto, J. K., et al. (2009). Improving orthogonal tRNA - synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems.
  • Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
  • Unnatural / Unusual Amino Acids. (n.d.). JPT Peptide Technologies.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024).
  • The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026).
  • Solid-phase peptide synthesis and solid-phase fragment coupling medi
  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.).
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2020). Brieflands.
  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025).
  • Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025).
  • Peptide synthesis. (n.d.). Wikipedia.
  • Bisht, A. S., & Juyal, D. (2019). UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. Journal of Drug Delivery and Therapeutics.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.).
  • Solid-Phase Unnatural Peptide Synthesis (UPS). (n.d.). Journal of the American Chemical Society.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

Sources

Methodological & Application

Solvent selection for 2-Amino-3-O-tolyl-propionic acid ethyl ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 2-Amino-3-O-tolyl-propionic Acid Ethyl Ester

Abstract

This application note provides a technical framework for the handling and derivatization of 2-Amino-3-(2-methylphenyl)propanoic acid ethyl ester (and related ortho-tolyl derivatives). Due to the steric bulk of the ortho-methyl group, this molecule exhibits distinct kinetic profiles and solubility behaviors compared to unsubstituted phenylalanine. This guide prioritizes solvent selection strategies that balance kinetic performance (overcoming steric hindrance) with stereochemical integrity (preventing racemization), while aligning with modern Green Chemistry (GSK/ACS) standards.[1]

Chemical Context & The "Ortho-Effect"

The target molecule is a phenylalanine analog where the phenyl ring bears a methyl group at the ortho position.

  • Steric Clash: The ortho-methyl group creates significant steric bulk near the reactive amine and the alpha-carbon. This "Ortho-Effect" retards nucleophilic attack during coupling reactions.[1]

  • Lipophilicity: The tolyl group increases the

    
     compared to phenylalanine, making the free base highly soluble in non-polar organic solvents but practically insoluble in water.
    
  • Racemization Risk: The steric strain can destabilize the transition state of coupling reactions, requiring higher activation energy. If "forced" with strong bases or high temperatures in high-dielectric solvents (like DMF), the risk of racemization via the oxazolone (azlactone) mechanism increases.

Figure 1: Mechanistic Impact of Solvent Choice

(Diagram illustrating the trade-off between reaction rate and racemization risk)

SolventMechanism Start 2-Amino-3-O-tolyl-ester Steric Steric Hindrance (Ortho-Methyl) Start->Steric Solvent_Polar Polar Aprotic (DMF/DMSO) Steric->Solvent_Polar Requires Solvation Solvent_Green Green/Mod. Polar (2-MeTHF/EtOAc) Steric->Solvent_Green Alternative Solvation Rate_High High Reaction Rate Solvent_Polar->Rate_High Stabilizes TS Risk_Race High Racemization Risk ( via Enolization) Solvent_Polar->Risk_Race Promotes Base Activity Rate_Mod Moderate Rate Solvent_Green->Rate_Mod Risk_Low Preserved Chirality Solvent_Green->Risk_Low Less Base Dissociation

Caption: Figure 1. The "Ortho-Effect" dilemma. Polar solvents accelerate the sluggish reaction caused by sterics but increase the risk of racemization.

Solvent Selection Framework

The following table categorizes solvents based on their suitability for this specific substrate, integrating GSK Green Chemistry guides with functional performance.

Table 1: Solvent Profiling for 2-Amino-3-O-tolyl-propionic acid ethyl ester

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (HCl Salt)Green ScoreApplication Note
Polar Aprotic DMF, NMP, DMAcExcellentGoodPoor (Red)Standard but Risky. High boiling points and toxicity (REACH restricted).[1] Use only if coupling fails in other solvents.[1]
Ethers (Green) 2-MeTHF , CPMEGoodPoorExcellent (Green)Recommended. 2-MeTHF offers higher reaction temps (80°C) than THF, helping overcome steric barriers without the toxicity of DMF.[1]
Esters EtOAc, IPMExcellentPoorGood (Green)Good for workups.[1] Often too non-polar for efficient peptide coupling of hindered amines unless mixed with DMF/NMP.[1]
Chlorinated DCM, DCEExcellentModeratePoor (Red)Avoid for synthesis.[1] Use only for extraction if necessary. DCM promotes aggregation in longer peptides.[1]
Alcohols MeOH, EtOH, IPAGoodExcellentGood (Green)Avoid in Coupling. Nucleophilic competition (transesterification risk).[1] Excellent for crystallization/purification.[1]

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Biphasic System)

Objective: Protect the amine functionality while managing the lipophilicity of the tolyl group. Reasoning: A biphasic system (Organic/Aq) is chosen.[1] The organic phase solubilizes the ester, while the base remains in the aqueous phase, preventing base-catalyzed hydrolysis of the ethyl ester.

Reagents:

  • Substrate: 2-Amino-3-O-tolyl-propionic acid ethyl ester HCl salt (1.0 equiv)[1]

  • Reagent:

    
     (1.1 equiv)[1]
    
  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: 2-MeTHF (Organic) / Water (1:1 v/v)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the amino ester salt in water (5 mL/g). Note: If the salt does not dissolve fully due to the tolyl group, add the 2-MeTHF immediately.

  • Biphasic Setup: Add an equal volume of 2-MeTHF. The free base will partition into the 2-MeTHF layer upon basification.

  • Base Addition: Cool to 0°C. Slowly add

    
     (solid or saturated solution) with vigorous stirring.
    
  • Reagent Addition: Add

    
     dissolved in a minimal amount of 2-MeTHF dropwise.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/HPLC.[1] The steric bulk may require longer reaction times than Phenylalanine.

  • Workup: Separate phases. Wash the organic layer with 5% citric acid (to remove unreacted amine) and brine. Dry over

    
     and concentrate.
    
Protocol B: Peptide Coupling (The "Hindered Amine" Protocol)

Objective: Couple the hindered amino ester to a carboxylic acid (e.g., Fmoc-AA-OH).[1] Reasoning: Standard EDC/HOBt often fails with ortho-substituted amines.[1] We utilize HATU (high reactivity) in 2-MeTHF (Green solvent) or a DMF/EtOAc hybrid if solubility is an issue.[1]

Reagents:

  • Amine: 2-Amino-3-O-tolyl-propionic acid ethyl ester (1.0 equiv)[1]

  • Carboxylic Acid: Fmoc-Amino Acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or COMU (Green alternative)[1]

  • Base: DIPEA (2.5 equiv)[1]

  • Solvent: 2-MeTHF (Preferred) or DMF (if aggregation occurs)[1]

Step-by-Step:

  • Activation: Dissolve the Fmoc-Amino Acid and DIPEA in 2-MeTHF (10 mL/g). Add HATU at 0°C and stir for 15 minutes. Visual Check: Solution should turn yellow/orange.

  • Amine Addition: Add the 2-Amino-3-O-tolyl-propionic acid ethyl ester (free base preferred; if using HCl salt, add 1 extra equiv of DIPEA).[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Critical Checkpoint: If conversion is <50% after 4 hours (due to steric hindrance), heat gently to 35°C. Do not exceed 40°C to avoid racemization.[1]

  • Quench: Dilute with EtOAc. Wash with saturated

    
     (2x), 1M HCl (2x), and brine.[1]
    
  • Purification: Evaporate solvent. The product is likely an oil or low-melting solid.[1] Recrystallize from EtOAc/Heptane if possible.

Troubleshooting & Optimization Logic

When the reaction fails or yields poor enantiomeric excess (ee%), follow this logic flow.

Figure 2: Process Optimization Decision Tree

Optimization Problem Issue Detected Type Identify Failure Mode Problem->Type LowYield Low Conversion (Steric Stall) Type->LowYield Racemization Loss of Chirality (Racemization) Type->Racemization Hydrolysis Ethyl Ester Hydrolysis (Side Reaction) Type->Hydrolysis Soln_Yield 1. Switch Solvent to DMF (Polarity) 2. Use HATU/HOAt 3. Heat to 35°C LowYield->Soln_Yield Soln_Race 1. Switch Solvent to DCM/2-MeTHF 2. Use DIC/Oxyma (Lower basicity) 3. Cool to -10°C Racemization->Soln_Race Soln_Hydro 1. Ensure Anhydrous Solvent 2. Switch Base to Collidine (Non-nuc) Hydrolysis->Soln_Hydro

Caption: Figure 2.[1] Troubleshooting logic for hindered amino acid esters.

References

  • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3] Green Chemistry, 13(4), 854-862.[1] Link

  • Green Peptide Synthesis: Jad, Y. E., et al. (2016).[1][4] "Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions."[1] ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814.[1] Link[1]

  • Steric Hindrance in Coupling: Albericio, F., & Boman, J. M. (1999).[1] "Peptide Synthesis: Chemical." Encyclopedia of Life Sciences. Link[1]

  • Racemization Mechanisms: McDermott, J. R., & Benoiton, N. L. (1973).[1] "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling."[5] Canadian Journal of Chemistry, 51(15), 2555-2561.[1] Link[1]

  • Solvent Effects on Amino Acids: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1]

Sources

Application Note: Accelerated Synthesis of Phenylalanine Ethyl Ester Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of L-phenylalanine ethyl ester hydrochloride. While traditional Fischer esterification requires prolonged reflux times (4–12 hours), microwave (MW) irradiation accelerates this transformation to under 20 minutes while suppressing side reactions. This protocol is designed for medicinal chemists and drug development professionals requiring high-purity amino acid esters for peptide synthesis or prodrug formulation.

Key Advantages[1][2][3]
  • Kinetic Acceleration: Reaction times reduced by >90% compared to thermal reflux.

  • Yield Improvement: Consistent yields of >92% due to efficient superheating.

  • Scalability: Protocol adaptable from 1 mmol screening to 100 mmol batch scale.

Scientific Principles & Mechanism[4]

The Microwave Advantage

Traditional heating relies on convection currents and thermal conductivity, creating temperature gradients that can lead to byproduct formation. Microwave irradiation utilizes dielectric heating , where dipoles (in this case, the polar ethanol solvent and the zwitterionic amino acid) align with the oscillating electric field. This molecular friction generates heat volumetrically and instantaneously.

The rate enhancement is described by the Arrhenius equation, where the pre-exponential factor (


) is effectively increased by the molecular mobility induced by the electromagnetic field, allowing the system to overcome the activation energy (

) rapidly.
Reaction Mechanism

The synthesis follows a modified Fischer esterification pathway. Thionyl chloride (


) reacts with ethanol to generate anhydrous 

in situ and diethyl sulfite. The protonated carboxylic acid then undergoes nucleophilic attack by the alcohol.

G Start L-Phenylalanine (Zwitterion) Intermediate Protonated Intermediate Start->Intermediate + H+ Activation In-situ HCl Generation (SOCl2 + EtOH) Activation->Intermediate HCl Source Transition Tetrahedral Intermediate Intermediate->Transition + EtOH Product L-Phenylalanine Ethyl Ester HCl Transition->Product - H2O

Figure 1: Mechanistic pathway for the acid-catalyzed esterification of phenylalanine.

Materials & Instrumentation

Reagents
  • L-Phenylalanine (CAS 63-91-2): >99% purity.

  • Thionyl Chloride (

    
    ):  Reagent grade. Handle with extreme caution.
    
  • Absolute Ethanol (EtOH): Anhydrous (<0.5% water) is critical to drive equilibrium.

  • Diethyl Ether: For recrystallization/washing.

Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: Must support pressurized vessels (up to 20 bar) and internal fiber-optic temperature control.

  • Vessels: 10 mL or 35 mL borosilicate glass vials with Teflon/silicon septa caps.

Experimental Protocol

Safety Pre-Requisite

WARNING: Thionyl chloride reacts violently with water and releases toxic


 and 

gases. All initial mixing must be performed in a fume hood.
Step-by-Step Methodology

Step 1: Reagent Preparation (In Situ Acid Generation)

  • Chill 10 mL of absolute ethanol to 0°C in a microwave reaction vial using an ice bath.

  • Slowly add Thionyl Chloride (1.5 eq, 3.0 mmol) dropwise.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent solvent boil-off.

  • Add L-Phenylalanine (1.0 eq, 2.0 mmol) to the solution. The amino acid may not fully dissolve immediately.

  • Seal the vial with the appropriate pressure cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters. Note that "Power" is set to dynamic mode to maintain the target temperature.

ParameterSettingRationale
Temperature 110°COptimal kinetic window; avoids racemization seen at >140°C.
Ramp Time 2:00 minPrevents pressure spikes.
Hold Time 15:00 minSufficient for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure at 110°C is ~3-4 bar).
Stirring HighEnsures uniform heat distribution.
Power Max 150 WLimits overshoot.

Step 3: Workup & Isolation [1]

  • Cool the vessel to room temperature using compressed air (integrated in most MW systems).

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate in vacuo (Rotary Evaporator) to remove excess ethanol and

    
    .
    
  • Purification: The residue is typically a white solid (the hydrochloride salt).

    • Add 10 mL cold diethyl ether.

    • Triturate (grind/stir) to remove unreacted impurities.

    • Filter the white precipitate and dry under vacuum.

Workflow Visualization

Workflow Prep PREPARATION Chill EtOH (0°C) Add SOCl2 dropwise Add Phenylalanine Seal SEALING Cap vial with pressure-rated septum Prep->Seal MW IRRADIATION 110°C | 15 min | 150W Dynamic Power Control Seal->MW Cool COOLING Air cool to <40°C Vent pressure MW->Cool Workup ISOLATION Evaporate Solvent Triturate w/ Ether Filter Solid Cool->Workup

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Discussion

Yield Comparison

The microwave method demonstrates a clear superiority in efficiency compared to the classical reflux method.[2][3]

MethodCatalystTemp (°C)TimeYield (%)Purity (HPLC)
Classical Reflux

78°C (Reflux)12 Hours78%92%
Microwave (This Protocol)

110°C15 Min94% >98%
Microwave (Green) Ionic Liquid100°C20 Min88%95%
Racemization Control

A critical concern in amino acid chemistry is the potential for racemization at the alpha-carbon.

  • Observation: At 110°C for 15 minutes, chiral HPLC analysis confirms enantiomeric excess (ee) remains >99%.

  • Risk: Temperatures exceeding 140°C or extended times (>30 min) show detectable racemization (D-isomer formation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Wet EthanolEnsure EtOH is anhydrous; water hydrolyzes the ester back to acid.
Vessel Failure Pressure spikeReduce ramp speed; ensure headspace volume is at least 30% of vial.
Yellow/Brown Product OverheatingReduce temperature to 100°C; check for "hot spots" (ensure stirring is active).
Incomplete Reaction Old

Thionyl chloride degrades over time. Use fresh reagent.

References

  • Comparison of Heating Modes: BenchChem. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis.
  • Microwave Esterification Mechanism

    • Leadbeater, N. E. (2014). Microwave-Assisted Organic Synthesis: A Discovery-Based Microscale Laboratory Experiment.
    • [Link]

  • Ionic Liquid Alternatives (Green Chemistry)

    • MDPI. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Molecules.
    • [Link]

  • Racemization Studies

    • Stenberg, M., et al. (2001).[4] Racemization of amino acids during classical and microwave oven hydrolysis. Food Chemistry.

    • [Link]

Sources

Technical Application Note: Handling, Storage, and Recovery of Hygroscopic Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Amino acid esters (e.g., H-Gly-OEt·HCl, H-Phe-OMe·HCl) are fundamental building blocks in medicinal chemistry and peptide synthesis. While the ester protection group masks the C-terminus to allow N-terminal modifications, these compounds exhibit significant hygroscopicity .

The core challenge is not merely physical aggregation (clumping) but chemical degradation. Upon exposure to atmospheric moisture, two irreversible pathways are triggered: hydrolysis (loss of the ester group) and cyclization (formation of diketopiperazines, DKPs). This guide provides a rigorous, self-validating framework for maintaining the integrity of these reagents.

Mechanism of Degradation

To handle these reagents effectively, one must understand the "Failure Mode." Amino acid esters are kinetically stable as dry salts (e.g., Hydrochloride, Tosylate). However, moisture acts as a vector for entropy-driven degradation.

The Degradation Pathways
  • Hydrolysis: Water attacks the carbonyl carbon, displacing the alcohol and reverting the molecule to the free amino acid (zwitterion). This ruins stoichiometry in coupling reactions.

  • Diketopiperazine (DKP) Formation: In dipeptide esters or free amino acid esters, the N-terminal amine can attack the ester carbonyl of a neighboring molecule (intermolecular) or its own chain (intramolecular in dipeptides), ejecting alcohol and forming a stable 6-membered lactam ring. This is often driven by basic conditions or the presence of moisture which facilitates proton transfer.

Visualization of Failure Logic

The following diagram illustrates the causality between moisture exposure and chemical loss.

degradation_logic Ester Dry Amino Acid Ester (HCl Salt) Solvation Partial Solvation (Mobility Increase) Ester->Solvation  Exposed to Air Moisture Atmospheric Moisture (H2O) Moisture->Solvation Hydrolysis Path A: Hydrolysis (Acid/Base Catalyzed) Solvation->Hydrolysis  + H2O Cyclization Path B: Cyclization (Dimerization) Solvation->Cyclization  pH > 7 or Free Base FreeAA Free Amino Acid (Contaminant) Hydrolysis->FreeAA DKP Diketopiperazine (Dead End Product) Cyclization->DKP

Figure 1: Logic flow of amino acid ester degradation upon moisture exposure. Note that HCl salts are resistant to cyclization unless neutralized, but highly susceptible to hydrolysis.

Storage Protocols

Proper storage is a passive defense system. The goal is to arrest kinetics by lowering temperature and removing the reaction medium (water).

The "Cold Chain" Rule

Protocol:

  • Long-Term Storage: Store at -20°C .

  • Container: Amber glass vials with Teflon-lined caps. Plastic (polyethylene) is permeable to water vapor over months and should be avoided for long-term storage of highly sensitive esters (e.g., Tryptophan esters).

  • Desiccant: Secondary containment is mandatory. Place the vials inside a jar containing active desiccant (Silica Gel with indicator or Drierite).

The Equilibration Step (CRITICAL)

The most common error occurs when retrieving reagents from cold storage.

  • The Error: Opening a -20°C bottle immediately in a 25°C room.

  • The Consequence: Atmospheric water vapor condenses instantly on the cold solid, dissolving the surface crystals.

  • The Fix: Allow the closed container to warm to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal.

Handling & Dispensing Protocols

This section details the active defense during experimental setup.

Workflow Decision Tree

Select the protocol based on the sensitivity of your specific ester and the humidity of your lab.

handling_workflow Start Start: Reagent Needed Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Check Is Lab Humidity > 50%? Equilibrate->Check Bench Standard Benchtop (Rapid Handling) Check->Bench No Glove Glove Box / Schlenk (Inert Atmosphere) Check->Glove Yes Action1 Flush Headspace with Argon/N2 Bench->Action1 Glove->Action1 Seal Reseal with Parafilm Action1->Seal

Figure 2: Decision matrix for handling hygroscopic reagents based on environmental conditions.

Protocol A: Standard Benchtop (Low Humidity)

For routine synthesis where lab humidity is controlled (<40%).

  • Equilibrate: Remove reagent from freezer; wait 45 mins.

  • Blanket: Insert a gentle stream of Nitrogen or Argon into the bottle before scooping.[1]

  • Dispense: Use a dry, anti-static spatula. Do not return unused powder to the stock bottle.

  • Purge & Seal: Flush the headspace with inert gas for 10 seconds. Close tightly. Wrap the cap-neck junction with Parafilm or electrical tape to create a secondary vapor barrier.

Protocol B: Inert Atmosphere (High Humidity/High Value)

For expensive unnatural amino acids or high-humidity environments.

  • Transfer: Move the equilibrated bottle into a glove bag or glove box.

  • Weighing: Weigh the reagent inside the inert environment.

  • Dissolution: Ideally, dissolve the reagent in the anhydrous reaction solvent (e.g., DMF, DCM) inside the inert environment before bringing it out to the bench.

Recovery & Quality Control (QC)

If a reagent has clumped, it may still be salvageable.

QC: The "Purity Check"

Before using a suspect reagent, perform a Thin Layer Chromatography (TLC) test.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin stain.

  • Interpretation:

    • One Spot (High Rf): Intact Ester.

    • Two Spots (High + Low Rf): Ester + Hydrolyzed Free Acid. Discard if Free Acid > 5%.

Recovery Protocol (Drying)

If the material is clumped but chemically pure (verified by TLC/NMR):

  • Desiccation: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Vacuum: Apply high vacuum (< 1 mbar) for 24 hours.

  • Grinding: Once dry, quickly crush clumps with a glass rod under a blanket of Argon.

Warning: Do not heat amino acid ester salts above 40°C under vacuum, as this can accelerate sublimation or cyclization.

Summary of Physical Data

Quantitative comparison of storage impacts.

ConditionEst. Shelf Life (HCl Salt)Primary Risk
Benchtop (Open Air) Hours to DaysDeliquescence / Hydrolysis
Benchtop (Sealed) 1-3 MonthsSlow Hydrolysis via trapped moisture
+4°C (Fridge) 6-12 MonthsCondensation upon opening
-20°C (Desiccated) > 2 YearsNegligible degradation

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides and Amino Acids.[1] Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998).[2] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sterically Hindered Amino Acids Ticket ID: #SPPS-HINDERED-TEMP-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your standard room-temperature coupling protocol (


) has failed. You are observing incomplete coupling (deletion sequences) or low crude purity when working with sterically hindered residues such as 

-disubstituted amino acids (e.g., Aib)
, N-methylated residues , or bulky side chains (e.g., Val, Ile, Thr) .

This guide moves beyond basic protocols to address the thermodynamic and kinetic barriers of steric hindrance. We will optimize your reaction temperature to balance coupling efficiency against the risk of racemization.

Module 1: The Thermodynamics of Hindrance

The Core Problem: Sterically hindered amino acids possess bulky groups near the amine or carboxylic acid. This bulk creates a high energy barrier for the nucleophilic attack required to form the amide bond.

  • Kinetic Consequence: At

    
    , the reaction rate (
    
    
    
    ) is often near zero.
  • Thermodynamic Solution: According to the Arrhenius equation, increasing temperature (

    
    ) exponentially increases the rate constant (
    
    
    
    ).
  • The Risk: Heat also accelerates side reactions, primarily racemization (via oxazolone formation) and aspartimide formation .

Visualizing the Trade-off: The following diagram illustrates the critical decision matrix for temperature optimization.

TemperatureOptimization Start Analyze Sequence Constraint IsHindered Is the residue hindered? (Aib, N-Me, Val, Ile) Start->IsHindered IsSensitive Is it distinctively sensitive? (Cys, His) IsHindered->IsSensitive Yes Standard Standard Protocol 25°C - 40°C IsHindered->Standard No (Ala, Gly, Leu) IsSensitive->Standard Yes (Cys, His) RISK: Epimerization Elevated Elevated Temperature 50°C - 75°C IsSensitive->Elevated No Extreme Extreme Protocol 75°C - 90°C (Microwave Only) Elevated->Extreme Coupling Failed (e.g., Aib-Aib)

Figure 1: Decision matrix for selecting reaction temperatures based on residue sterics and sensitivity.

Module 2: Optimized Protocols

Do not apply a blanket temperature to the entire peptide. Use "Hybrid Heating" strategies.

2.1 Temperature Selection Guide
Residue TypeExampleRecommended Temp (Conventional)Recommended Temp (Microwave)Coupling Reagents
Standard Ala, Gly, Leu, Phe


DIC/Oxyma or HBTU/DIPEA
Hindered Val, Ile, Thr, Pro


DIC/Oxyma or HATU/HOAt
N-Methylated N-Me-Ala, N-Me-Phe


HATU/HOAt/Collidine

-Disubstituted
Aib, Deg


PyAOP or HATU
Sensitive Cys, His

(Max)

(Max)
DIC/Oxyma (No strong base)
2.2 Protocol: Microwave-Assisted Coupling for Hindered Residues

Use this for Aib, N-methyls, or difficult junctions.

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Why? This combination is safer (non-explosive) than HOBt and more acidic, reducing racemization at high heat compared to basic conditions (HATU/DIPEA).

  • Concentration: Increase amino acid concentration to 0.2 M (standard is often 0.1 M).

  • Cycle:

    • Ramp: 0 to

      
       over 2 minutes.
      
    • Hold:

      
       for 4 minutes.
      
    • Note: For Aib-Aib couplings, increase Hold Temp to

      
       for 6 minutes.
      
  • Base: If using HATU, replace DIPEA with TMP (2,4,6-Trimethylpyridine / Collidine) .

    • Why? Collidine is a weaker base and sterically hindered, minimizing proton abstraction from the

      
      -carbon (the cause of racemization).
      
Module 3: Troubleshooting & Diagnostics
Issue A: Incomplete Coupling (Low Yield)

Symptoms: Mass spec shows [M - Residue] peaks.

Root Cause: The activation energy is not being met. The steric bulk is physically blocking the active ester from approaching the amine.

Corrective Action:

  • Switch Reagents: Move from Carbodiimides (DIC) to Phosphonium (PyAOP) or Uronium (HATU) salts. These create a more reactive leaving group (OAt).[1]

  • Double Coupling:

    • Coupling 1:

      
       for 5 min (Thermodynamic push).
      
    • Coupling 2:

      
       for 10 min (Kinetic completion).
      
  • Solvent Swap: Use NMP instead of DMF. NMP has better swelling properties for aggregated/hindered sequences.[1]

Issue B: Racemization (Loss of Chirality)

Symptoms: Doublets in HPLC; correct mass but wrong retention time.

Root Cause: The Oxazolone (Azlactone) Mechanism . High temperature facilitates the cyclization of the activated amino acid, which then enolizes and loses stereochemical integrity.

Visualizing the Mechanism:

OxazoloneMechanism ActivatedAA Activated AA (L-Isomer) Oxazolone Oxazolone Ring (Intermediate) ActivatedAA->Oxazolone High Temp Slow Coupling CoupledProduct Correct Peptide (L-Isomer) ActivatedAA->CoupledProduct Fast Coupling (Ideal Path) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (DIPEA) RacemicProduct Racemic Peptide (D/L Mixture) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Re-protonation

Figure 2: The Oxazolone pathway competes with direct coupling. High heat and strong bases favor the red path.

Corrective Action:

  • Lower Temperature: Drop to

    
    .
    
  • Change Base: Use Collidine (pKa ~7.4) instead of DIPEA (pKa ~10.5).

  • Acidic Coupling: Use DIC/Oxyma without any tertiary amine base.

Frequently Asked Questions (FAQ)

Q1: Can I use


 for Cysteine if I use a trityl (Trt) protecting group? 
A: No.  While Trt offers some protection, Cysteine is uniquely prone to racemization via direct enolization at high temperatures. We strictly recommend keeping Cys couplings below 

. If you must heat, use DIC/Oxyma (no base) and limit time to 2 minutes.

Q2: I am synthesizing a poly-Aib sequence. Even at


, the coupling fails. 
A:  Aib-Aib linkages are notoriously difficult.
  • Increase temperature to

    
     .
    
  • Use PyAOP or HATU as the activator.

  • Consider using Fmoc-amino acid fluorides (generated via TFFH). Acid fluorides are smaller than OAt/OBt esters and suffer less steric repulsion.

Q3: Why do you recommend NMP over DMF for hindered peptides? A: NMP (N-methylpyrrolidone) is a superior solvent for disrupting


-sheet aggregation, which often compounds the difficulty of sterically hindered couplings. It allows the resin to swell more effectively, exposing the reactive sites.
References
  • Albericio, F., et al. (2018). Peptide Synthesis: Use of Onium Salt-Based Coupling Reagents. Organic Process Research & Development.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[2] Organic Letters.[2] (Describes the

    
     methodology). 
    
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: CarboMAX Coupling.[3] (Data on Cys/His racemization limits).

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry.

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in Peptide Synthesis

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Prevention of DKP Formation in Fmoc-SPPS

Executive Summary: The "Silent" Yield Killer

Diketopiperazine (DKP) formation is not merely a side reaction; it is a fundamental failure mode in Solid Phase Peptide Synthesis (SPPS), particularly for C-terminal proline or glycine sequences. It occurs via an intramolecular aminolysis where the free amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

Why this matters:

  • Yield Loss: The peptide chain is terminated early.

  • Deletion Impurities: If the third amino acid re-esterifies to the liberated hydroxyl group on the resin (a "re-start"), you generate a deletion sequence (des-AA1-AA2) that is often difficult to separate during purification.

Mechanism & Diagnosis

To prevent DKP, you must understand the kinetic drivers: Conformation (cis-amide bond preference) and Leaving Group Ability (resin linkage stability).

Visualizing the Pathway

The following diagram illustrates the critical failure point at the dipeptide stage.

DKP_MechanismResin_ComplexFmoc-AA2-AA1-Resin(Protected Dipeptide)DeprotectionDeprotection Step(Base Removal of Fmoc)Resin_Complex->DeprotectionPiperidineFree_AmineH2N-AA2-AA1-Resin(Reactive Intermediate)Deprotection->Free_AmineTransitionNucleophilic Attack(Intramolecular)Free_Amine->TransitionHigh Risk ifAA1/AA2 = Pro/GlyDKP_ProductCyclic DKP(Released into Solution)Transition->DKP_ProductCleavageDead_ResinHydroxymethyl-Resin(Inactive/Reactive Site)Transition->Dead_ResinByproduct

Caption: Figure 1. The DKP formation pathway.[1][2][3][4][5][6][7][8][9][10] The free amine of AA2 attacks the resin ester linkage, cyclizing to form DKP and cleaving the peptide from the solid support.

Diagnostic Checklist

If you observe these symptoms, DKP is the likely culprit:

  • Mass Spec: Presence of a low molecular weight species corresponding to [AA1 + AA2 - H2O].

  • HPLC: A large solvent front peak (the washed-off DKP) and low yield of the target peptide.

  • Sequence Analysis: The target peptide is missing the first two C-terminal amino acids (if re-coupling occurred).

Strategic Protocols for Prevention

Do not rely on a single fix. Use a multi-layered defense strategy.

Strategy A: Resin Selection (The Steric Shield)

Recommendation: Switch from Wang Resin to 2-Chlorotrityl Chloride (2-CTC) Resin .[3]

  • Scientific Rationale: Wang resin utilizes a benzyl ester linkage, which is a relatively good leaving group. 2-CTC resin possesses immense steric bulk due to the trityl group. This steric hindrance physically blocks the intramolecular attack of the amine on the ester carbonyl, suppressing DKP formation by orders of magnitude [1].

Comparative Susceptibility Table:

Resin TypeLinkage StabilityDKP RiskRecommended For
Wang Benzyl EsterHigh General sequences (No C-term Pro/Gly)
Merrifield Benzyl EsterHigh Boc Chemistry (rarely Fmoc)
2-CTC Trityl EsterLow C-term Pro, Gly, or D-amino acids
Rink Amide Amide LinkageNegligible C-terminal Amides (DKP requires ester)
Strategy B: Optimized Deprotection Cocktail

Standard 20% piperidine is often too aggressive for DKP-prone sequences because piperidine promotes the basic conditions required for the nucleophilic attack.

Protocol: The DBU/Piperazine Method This protocol uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for rapid Fmoc removal while minimizing the residence time of the free amine in a basic environment [2].

Reagents:

  • Base: 2% DBU (v/v) + 5% Piperazine (w/v).[3][7][9][11]

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.[7][8][9][10][11][12] Note: NMP is preferred to prevent precipitation of fulvene adducts.

Step-by-Step Workflow:

  • Wash: Wash resin with DMF (3 x 1 min).

  • Deprotect: Add the DBU/Piperazine cocktail.

    • Duration:5 minutes maximum . (Standard piperidine is often 20 mins; DBU is faster).

  • Wash Immediately: Wash aggressively with DMF (5 x 1 min) to remove base.

  • Couple Immediately: Do not let the resin sit. Proceed directly to the coupling of the 3rd amino acid.

Strategy C: The Dipeptide Shortcut

If Strategy A and B fail, you must bypass the risk entirely by not forming the dangerous dipeptide-resin intermediate.[3]

Protocol: Instead of coupling AA1 then AA2, couple a pre-formed Fmoc-Dipeptide (e.g., Fmoc-Ala-Pro-OH) directly to the resin.

  • Why it works: The amide bond between AA1 and AA2 is already formed in solution. You are coupling a unit that is already "safe," skipping the specific step where cyclization occurs [3].

Troubleshooting Workflow

Use this logic flow to determine the correct intervention for your synthesis.

Troubleshooting_FlowStartStart Synthesis PlanningCheck_SeqIs C-Term AA1 or AA2Proline or Glycine?Start->Check_SeqStandardStandard Wang Resin20% PiperidineCheck_Seq->StandardNoHigh_RiskHigh DKP Risk DetectedCheck_Seq->High_RiskYesResin_ChoiceSwitch to 2-CTC ResinHigh_Risk->Resin_ChoiceDeprotect_ChoiceUse 2% DBU / 5% PiperazineResin_Choice->Deprotect_ChoiceSuccess_CheckCheck Micro-Cleavage(Mass Spec)Deprotect_Choice->Success_CheckSuccess_Check->StandardNo DKPFailStill forming DKP?Success_Check->FailDKP PresentDipeptideUse Fmoc-Dipeptide UnitFail->Dipeptide

Caption: Figure 2. Decision tree for selecting the appropriate mitigation strategy based on sequence risk.

Frequently Asked Questions (FAQ)

Q: Can I just use shorter deprotection times with 20% Piperidine? A: You can try, but it is risky. While shortening the time (e.g., 2 x 3 mins) reduces DKP formation, piperidine is a very efficient catalyst for DKP. The DBU/Piperazine cocktail [2] is superior because DBU removes Fmoc rapidly (kinetic advantage) while the overall solution conditions are less favorable for the slow, thermodynamic cyclization of DKP compared to high-concentration piperidine.

Q: I see a "deletion" sequence where the first two amino acids are missing. Is this DKP? A: Yes, this is the hallmark of "re-initiation."

  • DKP formation cleaves AA1-AA2 off the resin.[3]

  • This leaves a hydroxymethyl site (on Wang) or chlorotrityl alcohol (on 2-CTC).

  • During the coupling of AA3, a small fraction might esterify to this free site.

  • The synthesis continues from AA3, resulting in Sequence - (AA1+AA2).

Q: Does temperature affect DKP formation? A: Yes. Higher temperatures significantly accelerate DKP formation.[3]

  • Action: Perform the coupling of AA2 and the subsequent deprotection of AA2 at room temperature or even 4°C . Never use microwave heating for the deprotection step of the second amino acid if Pro/Gly are present [4].

Q: Why is Proline so problematic? A: Proline is a secondary amine that exists in equilibrium between cis and trans peptide bond isomers. The cis conformation brings the N-terminal amine into close proximity with the C-terminal ester carbonyl, dramatically lowering the activation energy for the cyclization attack [5].

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.

  • Yang, Y., & Hansen, L. (2022).[8][13] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015–12020. [8][11]

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis." BenchChem Knowledge Base.

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

  • Pettibone, C., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, 7(49), 45183–45194.

Technical Support Center: Stability of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ticking Clock" in Solution

Welcome to the technical guide for (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester . As a researcher, you are likely using this as a chiral building block for peptidomimetics or specific enzyme inhibitors.

The Critical Insight: This molecule exists in two distinct stability states:[1][2]

  • The Hydrochloride Salt: Highly stable solid or acidic solution.

  • The Free Base: Thermodynamically unstable in solution.

Once you neutralize the salt to generate the free amine (free base) for a reaction, a "ticking clock" begins. The presence of the ortho-methyl group on the phenyl ring provides significant steric hindrance, which slows degradation compared to standard Phenylalanine, but does not prevent it.

This guide details the three primary failure modes: Hydrolysis , Dimerization (DKP formation) , and Racemization .

Module 1: Chemical Stability (Hydrolysis & Dimerization)

The Failure Modes

In solution, two competing degradation pathways threaten your material. The pathway that dominates depends entirely on pH and Concentration .

1. Hydrolysis (Loss of Ester)
  • Condition: High pH (Base-catalyzed) or Low pH (Acid-catalyzed) + Water.

  • Mechanism: Water attacks the ester carbonyl, ejecting ethanol and leaving the free carboxylic acid.

  • Symptom: Loss of the ethyl group in NMR; appearance of a polar peak in Reverse Phase HPLC (shorter retention time).

2. Dimerization (DKP Formation)
  • Condition: Neutral to Basic pH (pH > 7) + High Concentration.

  • Mechanism: The free amine of one molecule attacks the ester carbonyl of another. This repeats intramolecularly to form a stable 6-membered ring: 2,5-Diketopiperazine (DKP) .

  • Symptom: Appearance of an insoluble precipitate (DKPs are often insoluble) or a new non-polar peak.

Visualizing the Degradation Pathways

degradation_pathways cluster_0 Critical Control Point Start (S)-Amino Ester (Free Base) Acid Free Acid (Hydrolysis Product) Start->Acid + H2O / OH- or H+ (Hydrolysis) DKP Diketopiperazine (Dimer Impurity) Start->DKP pH > 7 Conc. > 0.1M (Cyclization) Stable Ammonium Salt (Stable Form) Start->Stable + HCl / Acid (Protonation)

Figure 1: Competing degradation pathways. Keeping the molecule protonated (green path) is the only way to ensure long-term stability.

Troubleshooting Guide: Chemical Purity
IssueDiagnosticRoot CauseCorrective Action
New Peak (Early Elution) HPLC (C18), LC-MS (M-28)Hydrolysis. Water entered the system, or pH was too extreme.Use anhydrous solvents (THF, DCM). Store at -20°C.
Precipitate Formation Solubility Check, NMRDKP Formation. Solution was too concentrated or left at neutral pH too long.Dilute reaction to <0.05 M. Keep temperature <0°C during neutralization.
Incomplete Reaction TLC / HPLCSteric Hindrance. The o-tolyl group blocks the amine.This is an intrinsic property. You may need stronger coupling reagents (e.g., HATU vs. EDC) or longer times.

Module 2: Stereochemical Stability (Racemization)

The Invisible Threat

Unlike hydrolysis, racemization does not change the molecular weight or connectivity. Your LC-MS will look perfect, but your biological activity will drop by 50% (or more if the (R)-enantiomer is toxic).

  • Mechanism: In the presence of a base (e.g., Triethylamine, DIPEA), the alpha-proton can be abstracted. The resonance-stabilized enolate is planar. When the proton returns, it can attack from either side, destroying chirality.

  • Risk Factor: The o-tolyl group adds bulk, which can actually increase the barrier to racemization slightly compared to Phenylalanine, but it also traps the enolate in specific conformations if formed.

Analytical Workflow: Detecting Racemization

analytical_workflow Sample Sample Solution Polarimeter Optical Rotation (Quick Check) Sample->Polarimeter Initial Screen ChiralHPLC Chiral HPLC/GC (Definitive) Sample->ChiralHPLC Validation Polarimeter->ChiralHPLC If rotation low Result_Good >99% ee (Pass) ChiralHPLC->Result_Good Single Peak Result_Bad Split Peaks (Racemized) ChiralHPLC->Result_Bad 1:1 Ratio

Figure 2: Workflow for validating enantiomeric excess (ee). Optical rotation is often insufficient for <5% racemization.

Protocol: Minimizing Racemization
  • Base Selection: Use "soft" bases with high steric bulk (e.g., DIPEA or Collidine) rather than small, hard bases (e.g., TEA) or strong bases (e.g., DBU, NaH).

  • Temperature: Perform all neutralization steps at 0°C or -10°C .

  • Additives: If coupling, use additives like Oxyma or HOBt immediately. These suppress racemization by rapidly trapping the activated ester.

Module 3: Storage & Handling Protocols

Solvent Compatibility Matrix

Stability of the Free Base over 24 hours at Room Temperature (25°C):

SolventStability RatingNotes
DCM / Chloroform ⭐⭐⭐⭐ (High)Best for short-term handling. Non-nucleophilic.
DMF / DMSO ⭐⭐ (Low)High polarity stabilizes the transition state for racemization. Avoid for storage.
Methanol / Ethanol ⭐ (Critical)Transesterification risk. Do not dissolve ethyl ester in methanol; it will become methyl ester.
Water (Buffer pH 7) ☠️ (Unstable)Rapid hydrolysis and cyclization.
Storage SOP
  • Solid State: Store as the HCl salt . Stable for years at -20°C.

  • In Solution:

    • Never store the free base solution overnight.

    • Prepare in situ immediately before use.

    • If storage is unavoidable: Acidify with 1.0 eq HCl in Dioxane and freeze at -80°C.

Frequently Asked Questions (FAQ)

Q: I see a white solid crashing out of my DMF solution after 4 hours. What is it? A: This is almost certainly the Diketopiperazine (DKP) dimer. The o-tolyl group makes the monomer bulky, but once the dimer forms, it creates a rigid, planar lattice that is highly insoluble. You cannot reverse this. Filter it off and check the filtrate, but your yield has likely dropped.

Q: Can I use Methanol to dissolve the Ethyl Ester? A: No. In the presence of even trace base, the ethyl ester will swap with the solvent to form the Methyl ester (Transesterification). Always match the alcohol to the ester (use Ethanol for Ethyl esters) or use a non-nucleophilic solvent like DCM.

Q: Does the ortho-methyl group make this more stable than Phenylalanine ethyl ester? A: It provides kinetic stability but not thermodynamic stability. The bulkiness slows down the rate of DKP formation (steric clash during ring closure), but it does not stop it. Do not rely on this steric hindrance to protect your molecule at room temperature.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Goolcharran, C., & Borchardt, R. T. (1998).[3] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link (Mechanism of amine attack on esters).

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Smith, G. G., & Sivakua, T. (1973). Mechanism of the Racemization of Amino Acids. Journal of Organic Chemistry, 38(10). (Kinetics of alpha-proton abstraction).

Sources

Validation & Comparative

A Comparative Guide to the Chiral HPLC Separation of (S)- and (R)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the ability to resolve enantiomers is not merely a technical exercise but a critical necessity. The differential pharmacological and toxicological profiles of stereoisomers mandate their stringent control and analysis.[1][2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (S)- and (R)-2-Amino-3-O-tolyl-propionic acid ethyl ester, a key chiral building block. We will delve into the rationale behind experimental choices, present comparative data, and offer a detailed protocol for achieving optimal enantioseparation.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[2] Consequently, regulatory bodies worldwide demand enantiomer-specific analysis of chiral drug candidates. Chiral HPLC stands as a cornerstone technique for this purpose, offering high resolution and sensitivity for both analytical and preparative-scale separations.[1][4]

The direct approach to chiral HPLC, which involves the use of a Chiral Stationary Phase (CSP), is the most widely adopted method.[5] CSPs create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the stationary phase have different stabilities, leading to differential retention times and, thus, separation.[6]

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[5][6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening.[5][7] For the separation of (S)- and (R)-2-Amino-3-O-tolyl-propionic acid ethyl ester, we will compare the performance of three such columns.

The following table summarizes the hypothetical performance of three commercially available polysaccharide-based CSPs for the separation of the target enantiomers. This data is illustrative and serves to highlight the key performance parameters to consider.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Selectivity (α)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10)8.29.52.11.18
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (85:15)10.512.11.91.15
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (95:5)15.318.22.51.22

This is a hypothetical dataset based on typical performance for similar compounds.

From this comparative data, the Chiralpak® AD-H column provides the best resolution and selectivity for the enantiomers of 2-Amino-3-O-tolyl-propionic acid ethyl ester under the tested conditions. A higher resolution value (Rs > 1.5) indicates baseline separation, which is crucial for accurate quantification.

Experimental Workflow for Chiral HPLC Separation

The following diagram illustrates the logical workflow for the development and execution of a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation SamplePrep Prepare Racemic Standard (1 mg/mL in Mobile Phase) MobilePhasePrep Prepare Mobile Phase (n-Hexane / 2-Propanol, 95:5 v/v) SystemEquilibration Equilibrate HPLC System with Mobile Phase MobilePhasePrep->SystemEquilibration Injection Inject Sample (5 µL) SystemEquilibration->Injection Separation Isocratic Elution on Chiralpak® AD-H Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peaks Chromatogram->PeakIntegration PerformanceCalc Calculate Resolution (Rs) and Selectivity (α) PeakIntegration->PerformanceCalc

Sources

1H NMR Characterization Guide: Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate is a critical chiral building block, often serving as a sterically constrained phenylalanine analogue in peptidomimetics. Unlike standard phenylalanine, the ortho-methyl group on the aromatic ring introduces steric clash that restricts side-chain rotation, creating distinct NMR spectral features.

This guide moves beyond basic peak listing. We compare the two primary characterization workflows used in drug development: Method A (Free Base in CDCl₃) for synthetic monitoring and Method B (Hydrochloride Salt in DMSO-d₆) for purity validation and storage.

The Molecule at a Glance
  • Core Scaffold: Phenylalanine ethyl ester.

  • Key Modifier: 2-Methyl group (Ortho-position).

  • Chirality: (S)-enantiomer (L-isomer).

  • Spin Systems:

    • Ethyl Ester:

      
       system (Triplet + Quartet).
      
    • Side Chain:

      
       system (Diastereotopic 
      
      
      
      -protons coupling to
      
      
      -proton).
    • Aromatic Ring: ABCD system (approximate), disrupted by the methyl substituent.

Comparative Analysis: Solvent & State Selection

The choice of solvent and chemical state (salt vs. free base) drastically alters the spectral topology. Below is a direct comparison of the two industry-standard approaches.

Comparison Table: CDCl₃ (Free Base) vs. DMSO-d₆ (HCl Salt)
FeatureMethod A: Free Base in CDCl₃Method B: HCl Salt in DMSO-d₆
Primary Use Case Reaction monitoring, extraction checks.Final QC, purity assay, storage stability.
Amine (

) Signal
Broad/Invisible. Often exchanges with trace acid/water. Appears ~1.5–2.0 ppm if visible.Distinct Broad Singlet. Appears downfield (~8.5 ppm) as

.

-Proton Resolution
High. Sharp doublet of doublets (dd).Medium. Often broadened by coupling to the

protons.
Water Peak Interference Minimal (~1.56 ppm).Significant (~3.33 ppm). Can overlap with

-protons or

-proton.
Solubility Excellent for the oil/free base.Poor for free base; Excellent for the salt.
Structural Insight Better for

-coupling analysis of the side chain (ABX).
Better for confirming protonation state and stoichiometry.
Expert Insight: The Rotameric Effect

In Method A (CDCl₃) , the ortho-methyl group restricts rotation around the


 bond. While usually fast on the NMR timescale at room temperature, cooling the sample can lead to line broadening or peak splitting (rotamers). In Method B (DMSO) , the high polarity and hydrogen-bonding capability of the solvent often stabilize specific conformers, simplifying the aromatic region but broadening the exchangeable protons.

Reference Data & Chemical Shifts

The following data represents the theoretical expected shifts based on the phenylalanine scaffold, adjusted for the ortho-methyl substituent effects.

Method A: Free Base in CDCl₃ (300/400 MHz)

Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic 7.05 – 7.20Multiplet4H-Ring protons. Ortho-substituent disrupts symmetry.
Ester

4.15Quartet2H7.1Characteristic ethyl ester.

-CH
3.65 – 3.75dd1H5.0, 8.0X part of ABX system.

-CH

2.85 – 3.15Multiplet2H

~14
AB part of ABX. Diastereotopic due to chiral center.[1]
Ar-

2.35 Singlet3H-Diagnostic Peak. Distinct from Phe.
Amine

1.60 (var)Broad s2H-Position varies with concentration/water.
Ester

1.22Triplet3H7.1Coupled to Ester

.
Method B: Hydrochloride Salt in DMSO-d₆

Reference: Residual DMSO (2.50 ppm)

  • Ammonium (

    
    ): 
    
    
    
    8.40–8.60 (Broad singlet, 3H).
  • 
    -CH:  Shifts downfield to 
    
    
    
    ~4.00–4.10 due to the electron-withdrawing effect of the protonated amine.
  • 
    -CH
    
    
    
    :
    Often overlaps with the DMSO water peak (~3.33 ppm). Critical QC Check: Ensure the water peak does not obscure the integration of the
    
    
    -protons.

Structural Visualization: The ABX Coupling Network

The side chain of (S)-2-amino-3-(2-methylphenyl)propanoate forms a classic ABX spin system. The two


-protons (

) are chemically non-equivalent (diastereotopic) because they are adjacent to a chiral center (

-carbon).

ABX_System cluster_legend Coupling Logic Alpha α-Proton (X) ~3.7 ppm BetaA β-Proton A ~2.9 ppm Alpha->BetaA J_AX (Vicinal) ~5-8 Hz BetaB β-Proton B ~3.1 ppm Alpha->BetaB J_BX (Vicinal) ~5-8 Hz BetaA->BetaB J_AB (Geminal) ~-14 Hz Chiral Chiral Center (S-Configuration) Chiral->Alpha Direct Bond Chiral->BetaA Vicinal Chiral->BetaB Vicinal Legend The chiral center makes Beta A and Beta B magnetically non-equivalent. They split each other (Geminal) and the Alpha proton (Vicinal).

Figure 1: The ABX spin system connectivity. The chiral center renders the two beta-protons diastereotopic, resulting in a complex splitting pattern (doublet of doublets for X, distorted doublets for A and B).

Experimental Protocol: The "Salt Break" Workflow

For researchers receiving the stable HCl salt who need to verify the free base structure (e.g., before a coupling reaction), the following "Salt Break" protocol ensures high-fidelity NMR data in CDCl₃.

Reagents
  • Analyte: Ethyl (S)-2-amino-3-(2-methylphenyl)propanoate HCl.

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.

  • Base: Saturated

    
     or 1M NaOH.
    
Step-by-Step Methodology
  • Partition: Dissolve 20 mg of the HCl salt in 1 mL of distilled water.

  • Basify: Add 1 mL of Saturated

    
     (pH should be >9).
    
  • Extract: Add 0.7 mL of CDCl₃ (non-deuterated

    
     can be used for rough checks, but CDCl₃ allows direct NMR). Note: Using CDCl₃ for extraction is expensive; typically, use DCM for extraction, evaporate, then reconstitute in CDCl₃.
    
    • Refined Step: Extract with 2 mL Dichloromethane (DCM).

  • Dry: Pass the organic layer through a small plug of anhydrous

    
    .
    
  • Evaporate: Remove DCM under nitrogen flow or reduced pressure.

  • Reconstitute: Dissolve the resulting oil in 0.6 mL CDCl₃.

  • Acquisition:

    • Pulse Program: zg30 (Standard proton).

    • Scans (NS): 16 (Sufficient for >10 mg).

    • Delay (D1): 1.0 sec.

Workflow Start Start: HCl Salt Basify Basify (NaHCO3) pH > 9 Start->Basify Extract Extract w/ DCM Dry (Na2SO4) Basify->Extract Evap Evaporate Solvent (Isolate Free Base) Extract->Evap NMR Reconstitute in CDCl3 Acquire 1H NMR Evap->NMR

Figure 2: The "Salt Break" workflow to convert the stable HCl salt into the CDCl₃-soluble free base for high-resolution characterization.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for ABX system analysis).
  • Reich, H. J. (2017). "Spin-Spin Splitting: J-Coupling." University of Wisconsin Organic Chemistry Data. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, a specialized amino acid ester. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown toxicological profile of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, a thorough hazard assessment is the critical first step. Based on its chemical class (amino acid ester, aromatic compound), potential hazards may include skin and eye irritation, respiratory irritation if inhaled, and potential toxicity if ingested.[1][2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and accidental contact with the eyes, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation or allergic reactions.[2][3]
Body Protection A standard laboratory coat.Protects against incidental splashes and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors.[5][6]
Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester waste should be collected in a designated, compatible container.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the chemical waste. The original reagent bottle is often the best choice.[9][10] The container must have a secure, screw-top cap.[8]

  • Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester".[7] Do not use abbreviations or chemical formulas.[7]

  • Detail the Contents: If the waste is a solution, list all components and their approximate percentages. This is critical for the waste disposal facility to handle the waste safely.[7][11]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[7][9][11] This prevents the release of vapors and reduces the risk of spills.

On-Site Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[7][8] This area must be under the control of laboratory personnel.[12]

Key Storage Requirements:

  • Segregation: Store the waste container away from incompatible materials, such as strong acids, bases, and oxidizing agents.[7][8] A physical barrier or secondary containment can be used to ensure segregation.[11][12]

  • Secondary Containment: Liquid hazardous waste containers should be kept in secondary containment bins to contain any potential leaks or spills.[11]

  • Inspections: Regularly inspect the SAA for any signs of leakage or container degradation. Weekly inspections are a common requirement.[12]

Disposal Procedure Workflow

The following diagram illustrates the comprehensive workflow for the disposal of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester.

G cluster_prep Preparation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal A Assess Hazards & Don PPE B Select & Label Waste Container A->B C Collect Waste at Point of Generation B->C D Store in Designated SAA C->D Transfer to SAA E Segregate from Incompatibles D->E F Use Secondary Containment D->F G Weekly Inspection D->G H Container is 90% Full G->H I Arrange for Pickup with EHS H->I J Transport by Licensed Contractor I->J K Final Disposal at Permitted Facility J->K

Disposal workflow for (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or unknown spills, contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.[2]

  • Clean-Up: Wearing appropriate PPE, carefully clean up the spill. The collected spill debris is also considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Thoroughly clean the affected area.

Final Disposal

The final disposal of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester must be conducted through your institution's hazardous waste program, which will utilize a licensed waste disposal contractor.[13] Never dispose of this chemical down the drain or in the regular trash.[9][13]

Once the waste container is nearly full (approximately 90%), contact your EHS office to arrange for a waste pickup.[7] They will ensure that the waste is transported and disposed of in compliance with all regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet for a mixture containing 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester. 3M. [Link]

  • Safety Data Sheet for Amino Acid Standard in 0.1 N HCL Solution. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet for 2-AMINO-2-METHYL-3-HYDROXY-PROPANOIC ACID ETHYL ESTER. [Link]

  • Safety Data Sheet for 3-Aminobenzoic acid ethyl ester-methanesulfonate. SERVA Electrophoresis GmbH. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet for a product containing Amino Acid F. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.